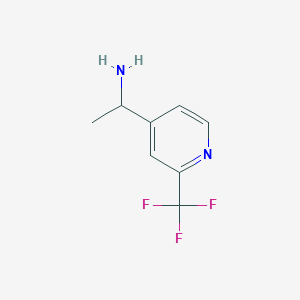

1-(2-(Trifluoromethyl)pyridin-4-YL)ethanamine

Description

Properties

IUPAC Name |

1-[2-(trifluoromethyl)pyridin-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-5(12)6-2-3-13-7(4-6)8(9,10)11/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINKKEGFYGRYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(trifluoromethyl)pyridin-4-yl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmacologically active molecules. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable intermediate in drug discovery and development. This guide provides a comprehensive overview of a robust and efficient synthetic route to this important compound, detailing the underlying chemical principles, step-by-step experimental protocols, and key process considerations.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to synthesize 1-(2-(trifluoromethyl)pyridin-4-yl)ethanamine involves a two-step sequence starting from a readily accessible pyridine derivative. The core of this strategy is the late-stage introduction of the amine functionality via a reductive amination of a ketone precursor.

The overall synthetic workflow can be summarized as follows:

-

Synthesis of the Ketone Intermediate: The first step focuses on the preparation of the key intermediate, 4-acetyl-2-(trifluoromethyl)pyridine. This is achieved through the nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent, to a pyridine precursor bearing an electrophilic carbon at the 4-position. A suitable starting material for this transformation is 4-cyano-2-(trifluoromethyl)pyridine.

-

Reductive Amination: The second and final step involves the conversion of the synthesized ketone, 4-acetyl-2-(trifluoromethyl)pyridine, into the target primary amine. Reductive amination is a powerful and widely used method for this transformation, offering high yields and selectivity under relatively mild conditions. This process involves the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then reduced to the corresponding amine.

Part 1: Synthesis of 4-Acetyl-2-(trifluoromethyl)pyridine

The synthesis of the ketone intermediate is a critical first step. The reaction of an organometallic reagent with a nitrile is a classic and effective method for the preparation of ketones.[1]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic reagent (e.g., methylmagnesium bromide or methyllithium) on the electrophilic carbon of the nitrile group. This addition forms a metalloimine intermediate. Subsequent acidic workup hydrolyzes this intermediate to the desired ketone. It is crucial to control the reaction conditions to prevent the secondary addition of the organometallic reagent to the newly formed ketone.

Experimental Protocol

Materials:

-

4-Cyano-2-(trifluoromethyl)pyridine

-

Methylmagnesium bromide (3.0 M solution in diethyl ether) or Methyllithium (1.6 M solution in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., flame-dried flasks, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-cyano-2-(trifluoromethyl)pyridine (1.0 eq.). Dissolve the starting material in anhydrous diethyl ether or THF.

-

Addition of Organometallic Reagent: Cool the solution to 0 °C in an ice bath. Slowly add the methylmagnesium bromide or methyllithium solution (1.1 eq.) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-acetyl-2-(trifluoromethyl)pyridine.

Part 2: Reductive Amination to 1-(2-(trifluoromethyl)pyridin-4-yl)ethanamine

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[2] The use of sodium triacetoxyborohydride as the reducing agent is particularly advantageous as it is a mild and selective reagent that can be used in a one-pot reaction.

Reaction Mechanism

The reaction proceeds through the initial formation of an imine from the ketone and an ammonia source (in this case, ammonium acetate). The sodium triacetoxyborohydride then selectively reduces the imine to the desired primary amine. This reducing agent is less reactive towards the ketone starting material, which minimizes the formation of the corresponding alcohol as a byproduct.

Experimental Protocol

Materials:

-

4-Acetyl-2-(trifluoromethyl)pyridine

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-acetyl-2-(trifluoromethyl)pyridine (1.0 eq.) and ammonium acetate (10 eq.).

-

Solvent Addition: Add 1,2-dichloroethane or methanol as the solvent.

-

Addition of Reducing Agent: Stir the mixture at room temperature and add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to yield 1-(2-(trifluoromethyl)pyridin-4-yl)ethanamine.

Data Summary

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Ketone Synthesis | 4-Cyano-2-(trifluoromethyl)pyridine | CH₃MgBr or CH₃Li | Diethyl ether or THF | 0 to RT | 2-4 | 70-85 |

| 2 | Reductive Amination | 4-Acetyl-2-(trifluoromethyl)pyridine | NH₄OAc, NaBH(OAc)₃ | DCE or MeOH | RT | 12-24 | 65-80 |

Conclusion

The described two-step synthetic route provides a reliable and efficient method for the preparation of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanamine. The synthesis of the key ketone intermediate via an organometallic addition to a nitrile, followed by a selective reductive amination, offers a practical approach for obtaining this valuable building block for drug discovery and development. The use of commercially available starting materials and well-established reaction conditions makes this protocol amenable to scale-up for the production of larger quantities. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

-

The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse. [Link]

Sources

The Trifluoromethyl Group on the Pyridine Ring: A Senior Application Scientist's In-depth Guide to Physicochemical Properties for Drug Discovery

Introduction: The Strategic Value of Trifluoromethylated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacological profiles of lead compounds. Among these, the trifluoromethyl (CF3) group, when appended to a pyridine scaffold, offers a powerful combination of electronic and steric properties that can profoundly influence a molecule's journey through the body. Trifluoromethylpyridines have emerged as a privileged structural motif in numerous FDA-approved drugs and clinical candidates, a testament to their ability to enhance metabolic stability, modulate lipophilicity and basicity, and improve target binding affinity.

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physicochemical properties of trifluoromethylated pyridines. Moving beyond a simple recitation of facts, we will delve into the causality behind the observed properties, provide field-proven experimental protocols for their determination, and present quantitative data to inform rational drug design.

Modulation of Basicity (pKa): The Electron-Withdrawing Influence of the CF3 Group

The basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid, is a critical parameter that governs a molecule's solubility, receptor interactions, and off-target effects. The trifluoromethyl group, being a potent electron-withdrawing substituent, significantly reduces the electron density on the pyridine nitrogen. This inductive effect diminishes the nitrogen's ability to accept a proton, thereby lowering its basicity and, consequently, the pKa of the corresponding pyridinium ion. This modulation can be strategically employed to fine-tune a compound's ionization state at physiological pH (typically 7.4), which can be crucial for optimizing its pharmacokinetic and pharmacodynamic properties.

Quantitative Impact on pKa

The position of the trifluoromethyl group on the pyridine ring dictates the magnitude of its effect on pKa. The closer the CF3 group is to the nitrogen atom, the more pronounced the decrease in basicity.

| Compound | Position of CF3 | Experimental pKa | Reference |

| Pyridine | - | 5.25 | |

| 2-(Trifluoromethyl)pyridine | 2 | ~1.0 | |

| 3-(Trifluoromethyl)pyridine | 3 | 3.5-3.7 | |

| 4-(Trifluoromethyl)pyridine | 4 | ~3.5 |

Table 1: Comparative pKa values of pyridine and its trifluoromethylated analogues.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a robust method for the experimental determination of the pKa of a trifluoromethylated pyridine derivative.

Materials:

-

Trifluoromethylated pyridine compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

High-purity water (Milli-Q or equivalent)

-

Co-solvent (e.g., methanol or DMSO, if necessary for solubility)

-

pH meter with a calibrated electrode

-

Burette (10 mL or 25 mL)

-

Magnetic stirrer and stir bar

-

Beaker (50 mL or 100 mL)

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of the trifluoromethylated pyridine compound and dissolve it in a known volume of water. If the compound has limited aqueous solubility, a minimal amount of a co-solvent can be used.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette containing the standardized HCl solution above the beaker.

-

Acidic Titration: Record the initial pH of the solution. Begin adding the HCl solution in small increments (e.g., 0.1 mL), recording the pH after each addition. Continue the titration until the pH change between additions becomes minimal, indicating that the pyridine nitrogen is fully protonated.

-

Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the pyridine has been protonated.

Causality Behind Experimental Choices:

-

Potentiometric Titration: This method is chosen for its accuracy and direct measurement of the equilibrium between the protonated and unprotonated forms of the molecule.

-

Standardized Solutions: The use of standardized acid and base solutions is crucial for the accurate determination of the equivalence point and, consequently, the pKa.

-

Co-solvent: While water is the preferred solvent, a co-solvent may be necessary for poorly soluble compounds. The choice and amount of co-solvent should be minimized as it can influence the pKa value.

Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a fundamental property that influences a drug's absorption, distribution, and ability to cross biological membranes. The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, and its introduction into a molecule generally increases its overall lipophilicity. This enhanced lipophilicity can improve membrane permeability and oral absorption. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, a careful balance is essential.

Quantitative Impact on LogP

The introduction of a CF3 group significantly increases the LogP value compared to the parent pyridine.

| Compound | Calculated LogP | Reference |

| Pyridine | 0.65 | |

| 2-(Trifluoromethyl)pyridine | 1.77 | |

| 3-(Trifluoromethyl)pyridine | 1.78 | |

| 4-(Trifluoromethyl)pyridine | 1.70 |

Table 2: Comparative calculated LogP values of pyridine and its trifluoromethylated analogues.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the "gold standard" for the experimental determination of LogP due to its direct measurement of the partitioning equilibrium.

Materials:

-

Trifluoromethylated pyridine compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge

-

Vortex mixer

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Phase Saturation: Prepare pre-saturated n-octanol by shaking it with water and allowing the phases to separate. Similarly, prepare pre-saturated water by shaking it with n-octanol.

-

Partitioning: Accurately weigh the trifluoromethylated pyridine compound and dissolve it in one of the pre-saturated phases (either n-octanol or water). Add a known volume of the other pre-saturated phase.

-

Equilibration: Vigorously mix the two phases using a vortex mixer for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

-

Pre-saturated Solvents: Using pre-saturated solvents is critical to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements.

-

Vigorous Mixing and Centrifugation: These steps ensure that the compound fully partitions between the two phases and that the phases are cleanly separated for accurate sampling.

-

Analytical Quantification: A sensitive and validated analytical method is essential for accurately measuring the compound's concentration in each phase, especially for compounds with very high or very low LogP values.

Caption: Experimental workflow for LogP determination via the shake-flask method.

Metabolic Stability: Resisting Biotransformation

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically labile group (e.g., a methyl group) with a CF3 group, medicinal chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.

Quantitative Impact on Metabolic Stability

Metabolic stability is typically assessed by measuring the rate of disappearance of a compound when incubated with liver fractions. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of higher metabolic stability.

| Compound | In Vitro t½ (min) | In Vitro CLint (µL/min/mg protein) |

| Pyridine-CH3 analogue | 15 | 46.2 |

| Pyridine-CF3 analogue | > 120 | < 5.8 |

Table 3: Illustrative comparative metabolic stability data for a methyl-pyridine versus its trifluoromethyl-pyridine analogue in human liver microsomes.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol describes a common high-throughput method to assess the metabolic stability of a compound.

Materials:

-

Trifluoromethylated pyridine compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Positive control compound with known metabolic instability (e.g., verapamil)

-

Negative control (heat-inactivated microsomes)

-

Acetonitrile (ACN) with an internal standard for quenching and protein precipitation

-

LC-MS/MS system for quantification

Procedure:

-

Incubation Preparation: Prepare a master mix containing the phosphate buffer, NADPH regenerating system, and liver microsomes.

-

Initiation of Reaction: Add the trifluoromethylated pyridine compound (and controls) to the master mix to initiate the metabolic reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Causality Behind Experimental Choices:

-

Liver Microsomes: These subcellular fractions are rich in CYP enzymes and are a cost-effective and standard model for assessing Phase I metabolism.

-

NADPH Regenerating System: NADPH is a required cofactor for CYP enzyme activity. A regenerating system ensures a constant supply of NADPH throughout the incubation period.

-

LC-MS/MS Quantification: This highly sensitive and specific analytical technique allows for the accurate measurement of the parent compound in a complex biological matrix.

Caption: Workflow for in vitro metabolic stability assay using human liver microsomes.

Dipole Moment: Influencing Interactions and Physical Properties

The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a key determinant of its polarity. The highly electronegative fluorine atoms of the trifluoromethyl group create a strong dipole moment. This can influence a molecule's solubility, crystal packing, and its ability to engage in dipole-dipole interactions with biological targets. The overall dipole moment of a trifluoromethylated pyridine is a vector sum of the dipoles of the pyridine ring and the trifluoromethyl group.

Quantitative Impact on Dipole Moment

The introduction of a CF3 group alters the dipole moment of the pyridine ring. The magnitude and direction of the change depend on the substitution pattern.

| Compound | Calculated Dipole Moment (Debye) | Reference |

| Pyridine | 2.22 | |

| 2-(Trifluoromethyl)pyridine | 4.28 | |

| 3-(Trifluoromethyl)pyridine | 3.99 | |

| 4-(Trifluoromethyl)pyridine | 1.16 |

Table 4: Comparative calculated dipole moments of pyridine and its trifluoromethylated analogues.

Theoretical Protocol: Quantum Chemical Calculation of Dipole Moment

Experimental determination of dipole moments can be complex. Quantum chemical calculations provide a reliable and efficient method for predicting this property.

Software:

-

A quantum chemistry software package (e.g., Gaussian, Spartan, Q-Chem).

Procedure:

-

Molecule Building: Construct the 3D structure of the trifluoromethylated pyridine molecule using the software's molecular builder.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is typically done using a density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

-

Property Calculation: Once the geometry is optimized, perform a single-point energy calculation to compute the electronic properties, including the dipole moment.

-

Result Analysis: The software will output the magnitude and vector components of the dipole moment.

Causality Behind Methodological Choices:

-

DFT (B3LYP/6-31G):* This level of theory provides a good balance between accuracy and computational cost for calculating the geometries and electronic properties of organic molecules.

-

Geometry Optimization: An accurate prediction of the dipole moment is highly dependent on the correctness of the molecular geometry.

Conclusion: A Powerful Tool for Drug Design

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its strategic incorporation into a pyridine ring can profoundly and predictably alter key physicochemical properties. By understanding the causal relationships between structure and property, and by employing robust experimental and computational methods for their characterization, researchers can harness the full potential of trifluoromethylated pyridines to design safer and more effective medicines. This guide provides a foundational framework for these endeavors, empowering drug discovery professionals to make more informed decisions in the quest for novel therapeutics.

References

-

Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

-

Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

-

Obach, R. S., Baxter, J. G., Liston, T. E., et al. (1997). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58. [Link]

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

The Trifluoromethylpyridyl Scaffold: A Privileged Motif in Modern Agrochemical and Pharmaceutical Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The introduction of a trifluoromethyl (CF3) group onto a pyridine ring has emerged as a powerful strategy in the design of bioactive molecules. This strategic fluorination imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's interaction with biological targets. This guide provides a comprehensive technical overview of the diverse biological activities of 2-(trifluoromethyl)pyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. From potent insecticides and fungicides that play a crucial role in global food security to innovative pharmaceuticals targeting a range of human diseases, the 2-(trifluoromethyl)pyridine scaffold has proven to be a versatile and highly valuable chemotype. This document is intended to serve as a key resource for researchers and professionals engaged in the discovery and development of next-generation agrochemicals and therapeutics.

Introduction: The Physicochemical Ascendancy of the 2-(Trifluoromethyl)pyridine Moiety

The trifluoromethyl group is a cornerstone of modern medicinal and agrochemical chemistry. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, significantly alters the electronic landscape of the parent molecule.[1] When appended to a pyridine ring, particularly at the 2-position, the CF3 group's influence is multifaceted. It can enhance binding affinity to target proteins through unique intermolecular interactions, such as dipole-dipole and orthogonal multipolar interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, thereby improving the pharmacokinetic profile of the molecule.[1]

The pyridine ring itself is a well-established pharmacophore, present in numerous natural products and synthetic drugs. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological macromolecules. The combination of the pyridine nucleus and the trifluoromethyl group creates a synergistic effect, yielding derivatives with a broad spectrum of biological activities.[1] This guide will explore these activities in detail, with a focus on their applications in crop protection and human health.

Agrochemical Applications: Safeguarding Global Food Production

Derivatives of 2-(trifluoromethyl)pyridine have made a significant impact on modern agriculture, with commercialized products spanning insecticides, fungicides, and herbicides.[1]

Insecticidal Activity: Neurotoxicity and Beyond

Several commercial insecticides feature the 2-(trifluoromethyl)pyridine core, a testament to its effectiveness against a range of economically important pests.

One prominent example is Flonicamid , a selective insecticide that targets sucking insects like aphids and whiteflies.[2][3] Its unique mode of action involves the modulation of chordotonal organs, which are sensory receptors in insects responsible for hearing, balance, and spatial orientation.[2] Flonicamid disrupts the function of these organs, leading to a rapid cessation of feeding and eventual starvation.[2][3] This distinct mechanism makes it a valuable tool in insecticide resistance management programs.

dot

Caption: Mechanism of action of the insecticide Flonicamid.

Other 2-(trifluoromethyl)pyridine derivatives exhibit neurotoxic effects through different mechanisms, such as inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. The trifluoromethyl group often enhances the binding of these inhibitors to the active site of AChE.

Table 1: Insecticidal Activity of Selected 2-(Trifluoromethyl)pyridine Derivatives

| Compound | Target Pest | Activity Metric | Value | Reference |

| Flonicamid | Myzus persicae (Green Peach Aphid) | LC50 | 0.16 mg/L | [4] |

| Derivative E18 | Mythimna separata (Armyworm) | LC50 | 38.5 mg L−1 | [5] |

| Derivative E27 | Mythimna separata (Armyworm) | LC50 | 30.8 mg L−1 | [5] |

| Pyridine Derivative 1 | Aphis craccivora (Cowpea Aphid) | LC50 | ~4x more active than acetamiprid | [6] |

Fungicidal Activity: Disrupting Fungal Respiration

Fluopyram is a broad-spectrum fungicide that contains a 2-(trifluoromethyl)pyridine moiety. It belongs to the class of succinate dehydrogenase inhibitors (SDHIs).[7] Fluopyram effectively controls a wide range of fungal pathogens, including Botrytis cinerea (gray mold) and powdery mildews.

Its mechanism of action involves the inhibition of complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[7] This blockage disrupts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and development.[7]

dot

Caption: Mechanism of action of the fungicide Fluopyram.

Table 2: Fungicidal Activity of Selected 2-(Trifluoromethyl)pyridine Derivatives

| Compound | Target Fungus | Activity Metric | Value | Reference |

| Fluopyram | Pseudoperonospora cubensis | EC50 | Low (specific value not provided) | [8] |

| Compound 17 | Rhizoctonia solani | EC50 | 2.88 - 9.09 μg/mL | [9] |

| Compound 17 | Colletotrichum musae | EC50 | 2.88 - 9.09 μg/mL | [9] |

| Compound 5o | Phomopsis sp. | EC50 | 10.5 μg/ml | [10] |

Pharmaceutical Applications: Targeting Human Diseases

The favorable physicochemical properties of 2-(trifluoromethyl)pyridine derivatives have led to their exploration as potential therapeutic agents for a variety of human diseases.

Anticancer Activity: Inducing Cytotoxicity in Cancer Cells

Numerous studies have demonstrated the cytotoxic effects of 2-(trifluoromethyl)pyridine derivatives against various cancer cell lines. The mechanisms underlying their anticancer activity are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.

Table 3: In Vitro Anticancer Activity of Selected 2-(Trifluoromethyl)pyridine Derivatives

| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |

| Pyridine Analog 4a | Human colorectal carcinoma (HT29) | IC50 | 2.243±0.217 μM | [11] |

| Thiazolo[4,5-d]pyrimidine 3b | Melanotic melanoma (C32) | IC50 | 24.4 µM | |

| Thiazolo[4,5-d]pyrimidine 3b | Amelanotic melanoma (A375) | IC50 | 25.4 µM | |

| 4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine derivative | Various cancer cell lines | IC50 | Lower than standard chemotherapeutics | [12] |

Antiviral Activity: Combating Viral Infections

The 2-(trifluoromethyl)pyridine scaffold has also shown promise in the development of antiviral agents. For instance, certain derivatives have demonstrated inhibitory activity against viruses such as the H5N1 influenza virus and SARS-CoV-2. The proposed mechanisms of action include the inhibition of viral proteases, which are essential for viral replication.

Table 4: Antiviral Activity of Selected 2-(Trifluoromethyl)pyridine Derivatives

| Compound | Target Virus | Activity Metric | Value | Reference |

| Benzothiazolyl-pyridine hybrid 8h | SARS-CoV-2 | IC50 | 3.669 μM | |

| Benzothiazolyl-pyridine hybrid 8h | H5N1 | % Inhibition | 93% at 0.5 μmol/μL | |

| Trifluoromethyl pyrimidine derivative 5j | Tobacco Mosaic Virus (TMV) - Curative | EC50 | 126.4 µg/mL | |

| Trifluoromethyl pyrimidine derivative 5m | Tobacco Mosaic Virus (TMV) - Protective | EC50 | 103.4 µg/mL |

Experimental Protocols: A Guide to Biological Evaluation

The following protocols are provided as a guide for researchers to assess the biological activity of novel 2-(trifluoromethyl)pyridine derivatives. These are based on established methodologies and should be adapted and optimized for specific compounds and research questions.

Succinate Dehydrogenase (SDH) Inhibition Assay (Fungicidal Activity)

This colorimetric assay measures the ability of a test compound to inhibit the activity of SDH, a key enzyme in the fungal respiratory chain.

Principle: SDH catalyzes the oxidation of succinate to fumarate. The electrons generated in this reaction are transferred to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is reduced and changes color from blue to colorless. The rate of this color change, measured as a decrease in absorbance at 600 nm, is proportional to SDH activity.

dot

Caption: Experimental workflow for the SDH inhibition assay.

Detailed Procedure:

-

Reagent Preparation:

-

SDH Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.2).

-

SDH Substrate: Prepare a stock solution of sodium succinate in assay buffer.

-

DCPIP Solution: Prepare a stock solution of DCPIP in assay buffer.

-

Test Compound: Prepare a stock solution of the 2-(trifluoromethyl)pyridine derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

-

-

Enzyme Preparation:

-

Isolate mitochondria from the target fungal species or use a commercially available mitochondrial preparation. The mitochondrial fraction will serve as the source of SDH.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, the test compound at various concentrations (or vehicle control), and the mitochondrial preparation.

-

Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the succinate substrate and DCPIP solution to each well.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a microplate reader and measure the absorbance at 600 nm in kinetic mode, with readings taken at regular intervals (e.g., every minute) for a specified duration (e.g., 10-30 minutes).

-

Calculate the rate of reaction (decrease in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and use a suitable regression analysis to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]

-

MTT Cytotoxicity Assay (Anticancer Activity)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Procedure:

-

Cell Culture:

-

Culture the desired cancer cell lines in appropriate media and conditions until they reach the exponential growth phase.

-

-

Assay Procedure (96-well plate format):

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2-(trifluoromethyl)pyridine derivative (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for a further period (e.g., 4 hours) to allow for formazan crystal formation.

-

-

Formazan Solubilization and Data Acquisition:

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).[11]

-

Structure-Activity Relationships (SAR): Guiding Rational Design

The biological activity of 2-(trifluoromethyl)pyridine derivatives is highly dependent on the nature and position of other substituents on the pyridine ring and any appended functionalities. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

-

Position of the Trifluoromethyl Group: While this guide focuses on 2-(trifluoromethyl)pyridine derivatives, it is noteworthy that the position of the CF3 group significantly impacts activity. For example, in some kinase inhibitors, moving the trifluoromethyl group to a different position on the pyridine ring can dramatically alter the inhibitory profile.

-

Substitution on the Pyridine Ring: The addition of other substituents, such as halogens or small alkyl groups, can modulate the electronic properties and steric profile of the molecule, influencing its binding to the target.

-

Appended Moieties: The nature of the chemical groups attached to the 2-(trifluoromethyl)pyridine core is a key determinant of its biological activity. For instance, in the case of kinase inhibitors, the appended moiety is designed to interact with specific residues in the ATP-binding pocket of the target kinase.[3]

Conclusion and Future Perspectives

The 2-(trifluoromethyl)pyridine scaffold has firmly established itself as a privileged structural motif in the design of bioactive molecules. Its unique physicochemical properties have been successfully leveraged to develop a diverse range of agrochemicals and promising pharmaceutical candidates. The continued exploration of this versatile chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense potential for the discovery of next-generation products to address unmet needs in agriculture and medicine. Future research will likely focus on the development of more selective and potent derivatives with improved safety profiles, as well as the exploration of novel biological targets for this remarkable class of compounds.

References

- Understanding Flonicamid: Mechanism, Use, and Safety. (URL not provided)

- Fluopyram: Efficacy and Beyond on Problematic Diseases. CABI Digital Library. (URL not provided)

- Fluopyram for Nematode Control: What You Need to Know. POMAIS Agriculture. (URL not provided)

-

Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL: [Link])

- 4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridine. Benchchem. (URL not provided)

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. (URL: [Link])

-

2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501. PubChem. (URL: [Link])

- Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (URL not provided)

- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation.

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed. (URL: [Link])

-

Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. (URL: [Link])

-

The most susceptible cancer cell lines towards the impact of target... ResearchGate. (URL: [Link])

- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. (URL not provided)

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. (URL: [Link])

- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (URL not provided)

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. (URL: [Link])

-

Evaluation of Insecticide Toxicity and Field Performance Against Myzus persicae (Hemiptera: Aphididae) in Laboratory and Greenhouse Conditions. MDPI. (URL: [Link])

-

Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. NIH. (URL: [Link])

-

Antifungal Activity of Phloroglucinol Derivatives against Botrytis cinerea and Monilinia fructicola. PubMed. (URL: [Link])

-

A new pyridine derivative has antifungal activity against Botrytis cinerea and positively regulates plant defense | Request PDF. ResearchGate. (URL: [Link])

-

Insecticidal activity of three plants extracts against Myzus persicae (Sulzer, 1776) and their phytochemical screening. ResearchGate. (URL: [Link])

-

Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Publishing. (URL: [Link])

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. (URL: [Link])

-

Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). PubMed. (URL: [Link])

-

Research and development of an insecticide, afidopyropen. ScienceOpen. (URL: [Link])

-

Insecticidal and repellent activity of some plant extracts against Myzus persicae (Sulzer) and Brevicoryne brassicae (Linnaeus). Journal of Entomology and Zoology Studies. (URL: [Link])

-

The Antiviral Activity of Trifluoromethylthiolane Derivatives "2279. Semantic Scholar. (URL: [Link])

-

(PDF) Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. ResearchGate. (URL: [Link])

- Fluopyram Mode of Action: Nematicide Benefits. POMAIS Agriculture. (URL not provided)

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. (URL: [Link])

-

Cytotoxic assays for screening anticancer agents. PubMed. (URL: [Link])

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Insecticide Toxicity and Field Performance Against Myzus persicae (Hemiptera: Aphididae) in Laboratory and Greenhouse Conditions [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethylpyridine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for the medicinal chemist.[1][2][3] Among the plethora of fluorinated motifs, the trifluoromethylpyridine scaffold has emerged as a particularly privileged structure, finding its way into a multitude of approved pharmaceuticals and promising clinical candidates.[4][5] This guide provides a comprehensive technical overview of the applications of trifluoromethylpyridines in medicinal chemistry, delving into the fundamental physicochemical properties that underpin their utility, their strategic deployment in drug design, and practical considerations for their synthesis and evaluation. By synthesizing established principles with field-proven insights, this document aims to equip researchers with the knowledge to effectively leverage this powerful chemical entity in their own drug discovery endeavors.

The Physicochemical Power of the Trifluoromethyl Group on a Pyridine Ring

The unique combination of the electron-withdrawing trifluoromethyl (-CF3) group and the heterocyclic pyridine ring gives rise to a set of physicochemical properties that are highly advantageous for drug design.[4][6] Understanding these properties is paramount to appreciating the rationale behind the inclusion of this moiety in drug candidates.

Modulation of Electronic Properties and pKa

The trifluoromethyl group is a strong electron-withdrawing group, a consequence of the high electronegativity of fluorine atoms.[4] When appended to a pyridine ring, it significantly lowers the pKa of the pyridine nitrogen, making it less basic. This modulation of basicity can have profound effects on a molecule's pharmacokinetic profile. For instance, reduced basicity can decrease interactions with acidic organelles such as lysosomes, mitigating the risk of lysosomotropism and associated toxicities. Furthermore, a lower pKa can influence a compound's solubility and permeability characteristics across different pH environments in the body.

Enhancement of Metabolic Stability

One of the most compelling reasons for incorporating a trifluoromethyl group is to enhance metabolic stability.[1][2][7] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This "metabolic shield" can prevent the degradation of the molecule at or near the site of trifluoromethylation, leading to a longer half-life and improved oral bioavailability.[8] For example, replacing a metabolically labile methyl group with a trifluoromethyl group is a common and often successful strategy in lead optimization.[8]

Impact on Lipophilicity and Permeability

The trifluoromethyl group is highly lipophilic, which can enhance a drug candidate's ability to cross cellular membranes and the blood-brain barrier.[1][2] This increased lipophilicity can improve the absorption and distribution of a drug.[2] However, it is a parameter that must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity. The interplay between the lipophilic -CF3 group and the polar pyridine ring allows for fine-tuning of the overall lipophilicity of the molecule.

Bioisosteric Replacement: A Key Strategy

In medicinal chemistry, the trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as a methyl or a chloro group.[2][9] Bioisosteric replacement aims to retain or improve biological activity while optimizing physicochemical and pharmacokinetic properties.[9] The trifluoromethyl group's steric bulk is intermediate between that of a methyl and an isopropyl group, allowing it to occupy binding pockets in a similar fashion. Its unique electronic and metabolic properties, however, often lead to superior drug-like qualities compared to its non-fluorinated or chlorinated counterparts.[2][4]

Strategic Applications in Drug Design: Case Studies

The theoretical advantages of the trifluoromethylpyridine moiety are borne out in numerous successful drug development programs. The following case studies illustrate the diverse applications of this scaffold across different therapeutic areas.

Tipranavir: An HIV-1 Protease Inhibitor

Tipranavir is an FDA-approved non-peptidic protease inhibitor used in the treatment of HIV-1 infection.[4] A key feature of its structure is the presence of a 5-trifluoromethyl-2-pyridyl moiety. The inclusion of this group was a critical optimization step, contributing to the drug's potency and metabolic stability. The electron-withdrawing nature of the trifluoromethyl group also influences the electronic properties of the adjacent sulfonamide, which is crucial for its binding to the protease enzyme.

Leniolisib: A PI3Kδ Inhibitor for APDS

Leniolisib is a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS).[4] During its development, the conversion of a methyl group on the pyridine ring to a trifluoromethyl group resulted in a five-fold increase in potency against PI3Kδ.[4][5] This substitution also conferred optimal hydrophilic properties, ensuring good solubility and metabolic stability.[4]

Emerging Applications in Oncology and Beyond

The trifluoromethylpyridine scaffold is a recurring theme in the discovery of novel kinase inhibitors for the treatment of cancer.[1] Its ability to form specific interactions within the ATP-binding pocket of kinases, coupled with its favorable pharmacokinetic properties, makes it a valuable component in the design of targeted therapies.[1] Beyond oncology, trifluoromethylpyridine derivatives are being explored as potential treatments for a wide range of diseases, including bacterial infections and neurological disorders.[1]

Synthetic Methodologies: Accessing the Trifluoromethylpyridine Core

The successful application of trifluoromethylpyridines in drug discovery is contingent on the availability of efficient and scalable synthetic routes. Several methods have been developed to introduce the trifluoromethyl group onto a pyridine ring or to construct the ring system with the -CF3 group already in place.

Halogen Exchange (HALEX) Reactions

A common and industrially viable method for the synthesis of trifluoromethylpyridines is the halogen exchange (HALEX) reaction of a corresponding trichloromethylpyridine with a fluoride source, such as hydrogen fluoride (HF) or antimony trifluoride (SbF3).[4][10] This method is particularly useful for the large-scale production of key trifluoromethylpyridine intermediates.[4]

Cyclocondensation Reactions

Another important strategy involves the construction of the pyridine ring from acyclic precursors that already contain a trifluoromethyl group.[4][5] This approach, known as cyclocondensation, offers a high degree of flexibility in accessing a wide range of substituted trifluoromethylpyridines. Various trifluoromethyl-containing building blocks, such as trifluoroacetoacetate derivatives, are commercially available for this purpose.[5]

Direct Trifluoromethylation

More recently, methods for the direct trifluoromethylation of pyridine rings have gained prominence. These reactions often employ radical trifluoromethylating reagents (e.g., Togni's reagent) or transition-metal-catalyzed cross-coupling reactions.[2] While these methods can be highly effective on a laboratory scale, their scalability and cost-effectiveness for industrial production are areas of ongoing research.

Structure-Activity Relationship (SAR) Studies: A Systematic Approach

The systematic exploration of the structure-activity relationship (SAR) is a cornerstone of modern drug discovery.[11][12] When incorporating a trifluoromethylpyridine moiety, a focused SAR campaign is crucial to unlock its full potential.

Experimental Workflow for SAR Exploration

Key Parameters to Investigate in SAR Studies

-

Position of the Trifluoromethyl Group: The isomeric position of the -CF3 group on the pyridine ring (2-, 3-, or 4-position) can have a dramatic impact on the molecule's biological activity and physicochemical properties. A thorough SAR study should explore all accessible isomers.

-

Substitution on the Pyridine Ring: The introduction of other substituents on the trifluoromethylpyridine ring can further modulate its properties. For example, the addition of an amino or a hydroxyl group can alter the molecule's polarity and hydrogen bonding capabilities.

-

Linker and Core Scaffold: The nature of the linker connecting the trifluoromethylpyridine moiety to the rest of the molecule, as well as the core scaffold itself, are critical determinants of overall activity. Systematic variations of these elements are essential.

Data-Driven Insights: Quantitative Comparisons

To fully appreciate the impact of incorporating a trifluoromethylpyridine moiety, it is instructive to examine quantitative data from comparative studies.

| Feature | Parent Compound (e.g., Methyl-Pyridine) | Trifluoromethylpyridine Analog | Rationale for Improvement |

| pKa | Higher (More Basic) | Lower (Less Basic) | The strong electron-withdrawing effect of the -CF3 group reduces the electron density on the pyridine nitrogen, decreasing its ability to accept a proton.[4] |

| Metabolic Stability | Lower (More Prone to Oxidation) | Higher (More Resistant to Oxidation) | The high strength of the C-F bond makes the -CF3 group and adjacent positions less susceptible to metabolic attack by CYP enzymes.[2][8][13] |

| Lipophilicity (logP) | Lower | Higher | The trifluoromethyl group is significantly more lipophilic than a methyl group, contributing to an overall increase in the molecule's logP.[1][14] |

| Binding Affinity (IC50/Ki) | Variable | Often Improved | The -CF3 group can engage in favorable interactions within the binding pocket (e.g., hydrophobic interactions, dipole-dipole interactions) and its electronic effects can modulate the conformation of the molecule for better binding.[1][2] |

Table 1: A comparative summary of the physicochemical and biological properties of a hypothetical parent compound and its trifluoromethylpyridine analog.

Conclusion and Future Perspectives

The trifluoromethylpyridine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique and tunable physicochemical properties provide a powerful toolkit for addressing common challenges in drug discovery, including metabolic instability, undesirable basicity, and suboptimal binding affinity. As our understanding of the intricate interplay between structure and function continues to grow, and as new synthetic methodologies for accessing these valuable building blocks emerge, the applications of trifluoromethylpyridines are poised to expand even further. For researchers and drug development professionals, a deep understanding of the principles and practices outlined in this guide will be essential for harnessing the full potential of this remarkable chemical entity in the quest for novel and effective medicines.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines. NINGBO INNO PHARMCHEM CO., LTD.. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

- Preparation of (trifluoromethyl)pyridines.

-

The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. PubMed Central. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. [Link]

-

Structure-activity relationship (SAR). GARDP Revive. [Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

-

SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]

-

Structure–activity relationship (SAR) analysis of compounds 7. ResearchGate. [Link]

-

A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed. [Link]

-

Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 12. collaborativedrug.com [collaborativedrug.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

structure-activity relationship (SAR) studies of trifluoromethylpyridines

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Trifluoromethylpyridines for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylpyridine (TFMP) scaffold has become a cornerstone in modern medicinal chemistry and agrochemical research, prized for its ability to confer advantageous physicochemical and biological properties upon parent molecules. The strategic incorporation of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, dramatically influences a compound's lipophilicity, metabolic stability, and target binding affinity.[1][2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of trifluoromethylpyridines, offering field-proven insights into the causal relationships behind experimental design and optimization strategies. We will delve into the nuanced effects of -CF3 group positioning on the pyridine ring, examine key synthetic methodologies, and present case studies that underscore the successful application of these principles in drug and agrochemical discovery. This document is intended to serve as a comprehensive resource for researchers and professionals dedicated to leveraging the unique properties of trifluoromethylpyridines in the development of novel, effective chemical entities.

The Trifluoromethyl Group: A Game-Changer in Pyridine Chemistry

The introduction of a trifluoromethyl group into a pyridine ring is a well-established strategy for enhancing a molecule's therapeutic potential.[3] This is not merely an incremental modification; the -CF3 group imparts a unique combination of properties that can profoundly alter a compound's behavior in a biological system.

1.1. Physicochemical Impact of Trifluoromethylation

The potent electron-withdrawing nature of the trifluoromethyl group (Hammett constant σ_m = 0.54) significantly alters the electronic landscape of the pyridine ring.[4] This has several key consequences:

-

Increased Lipophilicity: The -CF3 group enhances a molecule's ability to partition into lipid environments, which can improve cell membrane permeability and oral bioavailability.[5] This is a critical factor in ensuring a drug candidate can reach its intended target.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. By strategically placing a -CF3 group at a potential metabolic hotspot, chemists can block oxidative metabolism, thereby increasing the compound's half-life and reducing the required therapeutic dose.[3]

-

Modulation of pKa: The electron-withdrawing effect of the -CF3 group lowers the pKa of the pyridine nitrogen, making it less basic. This can be crucial for optimizing a compound's solubility, absorption, and interaction with its biological target.

-

Improved Binding Affinity: The trifluoromethyl group can participate in unique, non-covalent interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, which can significantly contribute to increased binding affinity and selectivity.

1.2. The Bioisosteric Role of the Trifluoromethyl Group

In drug design, the trifluoromethyl group is often employed as a bioisostere for other chemical groups. While traditionally considered a replacement for a methyl or chloro group, its steric and electronic properties are distinct.[6][7] For instance, the van der Waals radius of a trifluoromethyl group is larger than that of a chlorine atom, a factor that must be considered when evaluating its fit within a protein's binding pocket.[4] Recent studies have even demonstrated its successful application as a bioisosteric replacement for an aliphatic nitro group in cannabinoid receptor modulators, leading to improved potency and metabolic stability.[7]

Navigating the SAR Landscape: The Criticality of -CF3 Positional Isomerism

The position of the trifluoromethyl group on the pyridine ring is a critical determinant of a compound's biological activity. The interplay between the electron-withdrawing -CF3 group and the inherent electronic properties of the pyridine ring creates distinct reactivity and interaction profiles for each isomer.

A review of approved agrochemicals and pharmaceuticals reveals distinct trends in the utilization of TFMP isomers. Historically, 3- and 5-trifluoromethyl-substituted pyridines were prevalent; however, since 1990, there has been a notable increase in the use of 6-trifluoromethyl-substituted derivatives.[4] 4-Trifluoromethyl-substituted pyridines are less common in commercialized products.[4]

Table 1: Overview of Trifluoromethylpyridine Isomers and Their General Characteristics

| Isomer Position | General Electronic Effects | Common Applications/Observations |

| 2-Trifluoromethyl | Strong inductive effect on the nitrogen, significantly reducing basicity. | Can influence ring metabolism and interactions with target proteins.[8] |

| 3-Trifluoromethyl | Strong electron-withdrawing effect, influencing the reactivity of adjacent positions. | Widely used in early agrochemicals.[4] |

| 4-Trifluoromethyl | Pronounced electron-withdrawing effect, impacting the entire ring. | Less common in commercial products, but has been utilized in specific drugs like flonicamid.[4] |

| 5-Trifluoromethyl | Similar electronic influence to the 3-position. | Common in agrochemicals derived from 3-picoline.[4] |

| 6-Trifluoromethyl | Inductive effect on the nitrogen and potential for steric interactions. | Increasingly utilized in modern agrochemicals and pharmaceuticals.[4][9] |

Synthetic Strategies for Accessing Trifluoromethylpyridines

The rational design of SAR studies is predicated on the efficient synthesis of a diverse range of analogs. Several robust methods exist for the preparation of trifluoromethylpyridine derivatives.

3.1. Chlorine/Fluorine Exchange

A prevalent industrial method involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a halogen exchange reaction with hydrogen fluoride (HF) or other fluorinating agents.[4] For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a key intermediate for several crop-protection products, often starts with the chlorination of 2-chloro-5-methylpyridine.[4]

3.2. Cyclocondensation Reactions

Building the pyridine ring from acyclic trifluoromethyl-containing building blocks is another powerful strategy. Commonly used starting materials include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[4] This approach allows for the introduction of diverse substituents on the pyridine ring.

3.3. Direct Trifluoromethylation

More recent methodologies focus on the direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring. This can be achieved using trifluoromethylating agents such as trifluoromethyl copper, which can react with bromo- or iodopyridines.[4] Recent advances have also enabled the 3-position-selective C-H trifluoromethylation of pyridine rings through nucleophilic activation via hydrosilylation.[10][11][12]

Experimental Protocol: General Procedure for the Synthesis of a 6-(Trifluoromethyl)pyridine Derivative via Cyclocondensation

This protocol provides a representative example of a cyclocondensation reaction to construct a trifluoromethylpyridine core.

Materials:

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Enamine or other suitable three-carbon unit

-

Anhydrous ethanol

-

Sodium ethoxide

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add the enamine (1.0 equivalent) at room temperature with stirring.

-

After stirring for 15 minutes, add (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.05 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(trifluoromethyl)pyridine derivative.

Self-Validation:

-

TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot.

-

Spectroscopic Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The characteristic signals for the trifluoromethyl group in ¹⁹F NMR and its coupling to adjacent protons in ¹H NMR are key indicators of successful synthesis.

Case Studies in SAR: From Agrochemicals to Pharmaceuticals

The following case studies illustrate the application of SAR principles in the development of successful trifluoromethylpyridine-containing compounds.

4.1. Agrochemicals: The Herbicide Fluazifop-butyl

Fluazifop-butyl was the first herbicide to incorporate a trifluoromethylpyridine substructure.[4] Its development demonstrated the significant improvement in herbicidal activity and translocation properties achieved by introducing the TFMP moiety compared to its benzene analogue.[4] The synthesis of fluazifop-butyl utilizes 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as a key intermediate.[4]

4.2. Pharmaceuticals: PI3K/mTOR Inhibitors for Oncology

The phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is a critical target in cancer therapy. Bimiralisib (PQR309) is a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor that features a 4-(trifluoromethyl)pyridin-2-amine core.[13][14] SAR studies on a series of dimorpholinotriazine-based compounds led to the selection of bimiralisib as the lead candidate with a balanced targeting of PI3K and mTOR kinases.[4][13] The trifluoromethyl group in this context contributes to the overall physicochemical properties that allow for oral bioavailability and blood-brain barrier penetration.[14]

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of Bimiralisib.

4.3. RORγt Inverse Agonists for Autoimmune Disorders

The retinoic acid-related orphan receptor γt (RORγt) is a promising target for treating autoimmune diseases. A recent SAR study of 6-(trifluoromethyl)pyridine derivatives identified potent RORγt inverse agonists.[9][15] The most active compound, W14, exhibited an IC₅₀ of 7.5 nM. Molecular modeling revealed that the trifluoromethyl group engages in crucial interactions with Leu324, Leu396, and His479 in the RORγt binding pocket, highlighting the direct contribution of the -CF3 group to the compound's high potency.[9][15]

Caption: Integrated workflow for SAR studies of RORγt inverse agonists.

Conclusion and Future Perspectives

The trifluoromethylpyridine motif continues to be a highly valuable scaffold in the discovery of new agrochemicals and pharmaceuticals.[16][17] A thorough understanding of the structure-activity relationships, driven by the unique physicochemical properties of the trifluoromethyl group, is paramount for the successful design of novel and effective molecules. The relationship between the substitution pattern of the trifluoromethyl group and the resulting biological activity is a complex interplay of electronics and sterics that often requires a combination of empirical screening and computational modeling to fully elucidate.[15][17] As synthetic methodologies for the regioselective introduction of trifluoromethyl groups continue to advance, we can anticipate the development of even more sophisticated and potent trifluoromethylpyridine-based compounds in the future.

References

-

Fujikawa, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines. [Link]

-

Wang, Z., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-7. [Link]

-

Li, K., et al. (2020). Microwave spectrum and structure of 2-(trifluoromethyl)pyridine. Semantic Scholar. [Link]

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental a. ResearchGate. [Link]

-